3-Methyl-3-phenylmorpholine

Dopamine D2 Receptor Structure-Activity Relationship (SAR) CNS Drug Discovery

Researchers requiring a validated negative control for dopaminergic high-throughput screening (HTS) often face unreliable data due to promiscuous scaffold binding. 3-Methyl-3-phenylmorpholine (CAS 933689-07-7) is a regioisomer of phenmetrazine with confirmed negligible D2 receptor affinity, eliminating false positives. - **HTS Negative Control:** Ensures assay signals arise from specific D2 modulation, not non-specific morpholine interactions. - **Chiral 5-HT1A Probe:** Available in racemic and enantiopure (R/S) forms to map stereospecific serotonin receptor interactions. - **Analytical Standard:** Structurally analogous to 2-phenylmorpholine stimulants but chromatographically distinct, enabling precise LC-MS/MS quantification. - **Supply Assurance:** Standard pack sizes (10 mg-100 mg) and bulk custom synthesis available with rapid global shipping.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 933689-07-7
Cat. No. B1613421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-phenylmorpholine
CAS933689-07-7
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1(COCCN1)C2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
InChIKeyGDEYAVDCDVVKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-phenylmorpholine: CNS Scaffold


3-Methyl-3-phenylmorpholine (CAS 933689-07-7) is a nitrogen-containing heterocyclic compound within the substituted phenylmorpholine class. It features a morpholine ring substituted with both a methyl and a phenyl group at the 3-position, yielding a molecular weight of 177.24 g/mol. This scaffold is recognized as a structural isostere of key dopaminergic and serotonergic pharmacophores, notably the dopamine autoreceptor agonist 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) [1]. As a chiral building block, it provides a rigid, three-dimensional framework suitable for exploring stereospecific interactions in central nervous system (CNS) drug discovery programs, with its racemic (CAS 933689-07-7) and enantiopure (R- and S-) forms offering distinct utility in medicinal chemistry [2].

3-Methyl-3-phenylmorpholine vs. 2-Phenylmorpholine Analogs


Generic substitution of 3-Methyl-3-phenylmorpholine (CAS 933689-07-7) with more common 2-phenylmorpholine derivatives, such as phenmetrazine (3-methyl-2-phenylmorpholine), is invalid due to fundamental differences in regiochemistry that drive divergent pharmacological outcomes. While the 2-phenyl scaffold is associated with potent monoamine transporter activity and high abuse liability [1], the 3-phenyl substitution pattern, as exemplified by 3-PPP isosteres, yields a distinct receptor interaction profile. Studies confirm that 3-phenylmorpholines exhibit negligible affinity for dopamine D2 receptors, a stark contrast to the dopaminergic activity of 2-phenyl variants [2]. Consequently, using a 2-phenyl analog as a surrogate for 3-Methyl-3-phenylmorpholine would fundamentally alter experimental outcomes, misleading structure-activity relationship (SAR) studies and compromising data reproducibility in serotonin-focused or dopaminergic-negative control applications.

3-Methyl-3-phenylmorpholine: Differentiation Evidence


D2 Receptor Affinity: 3-Phenyl vs. 2-Phenylmorpholine

The differentiation of 3-Methyl-3-phenylmorpholine (CAS 933689-07-7) from 2-phenylmorpholine derivatives (e.g., phenmetrazine) is rooted in its regiochemistry. In a comparative study of 3-phenylmorpholine derivatives as 3-PPP isosteres, binding assays on rat striatal membranes revealed that all 3-phenylmorpholine compounds (including unsubstituted parent scaffolds) exhibited a complete loss of D2 dopaminergic affinity, in stark contrast to the piperidine-based 3-PPP which retains D2 activity [1]. This provides a class-level inference for 3-Methyl-3-phenylmorpholine as a selective tool for studying non-dopaminergic pathways, whereas 2-phenyl congeners are known for their potent dopaminergic and stimulant properties [2].

Dopamine D2 Receptor Structure-Activity Relationship (SAR) CNS Drug Discovery

Serotonergic Profile: 3- vs. 2-Phenylmorpholine

Within the 3-phenylmorpholine class, serotonergic activity is highly dependent on specific substitution. Comparative binding assays for substituted 3-phenylmorpholines demonstrated that only chloro- and methoxy-substituted derivatives (10a-d) exhibited moderate affinity for the 5-HT1A receptor (Ki values not specified but categorized as 'moderate'), while no compounds showed any affinity for the 5-HT2 receptor [1]. This class-level profile suggests that the unsubstituted 3-Methyl-3-phenylmorpholine core likely exhibits negligible to very low 5-HT1A affinity and zero 5-HT2 affinity, making it a valuable negative control or a clean starting scaffold for SAR expansion. This contrasts with 2-phenylmorpholines like phenmetrazine and 4-MPM, which exhibit potent serotonin transporter (SERT) activity and entactogenic effects [2].

5-HT1A Receptor Serotonergic Modulation Receptor Binding

Enantiopure vs. Racemic 3-Methyl-3-phenylmorpholine

The procurement value of 3-Methyl-3-phenylmorpholine is enhanced by the commercial availability of its enantiopure forms: (3R)-3-Methyl-3-phenylmorpholine (CAS 2253631-15-9) and (3S)-3-Methyl-3-phenylmorpholine (CAS 2253640-27-4). While the racemic mixture (CAS 933689-07-7) serves as a cost-effective starting material, the individual enantiomers are critical for advanced medicinal chemistry studies. The (3R) enantiomer has been specifically associated with psychostimulant activity and is described as the active form in certain drug contexts, whereas the (3S) enantiomer is considered inactive [1]. This stereospecificity allows researchers to deconvolute complex pharmacological effects, offering a level of control and insight not possible with the racemate or with non-chiral analogs like 2-phenylmorpholine.

Chiral Resolution Enantioselective Synthesis Stereochemistry

Metabolic Stability: Norfenfluramine Relationship

A key differentiator for 3-Methyl-3-phenylmorpholine is its structural relationship to norfenfluramine, the active metabolite of fenfluramine. This connection provides a valuable metabolic stability proxy [1]. The presence of the methyl and phenyl groups on the morpholine nitrogen creates a sterically hindered environment that influences metabolic pathways, particularly N-dealkylation. Researchers can leverage this scaffold to design analogs with potentially improved metabolic stability compared to simpler, unsubstituted morpholines or piperidines [2]. This offers a distinct advantage in pharmacokinetic optimization, where a stable, metabolically resilient core is a critical starting point.

Metabolism Pharmacokinetics Drug Design

3-Methyl-3-phenylmorpholine Applications


Non-Dopaminergic Control for CNS Screening

Given the class-level evidence of negligible D2 receptor affinity for 3-phenylmorpholines [1], 3-Methyl-3-phenylmorpholine (CAS 933689-07-7) is ideally suited as a negative control compound in high-throughput screens (HTS) designed to identify novel dopaminergic agents. Its use ensures that any observed activity is not due to non-specific binding to a promiscuous morpholine scaffold, thereby increasing the signal-to-noise ratio and confidence in hit identification for selective D2 receptor modulators.

Chiral Scaffold for 5-HT1A Ligand Optimization

Researchers aiming to develop selective 5-HT1A receptor ligands can utilize 3-Methyl-3-phenylmorpholine as a foundational chiral building block. As demonstrated by the moderate 5-HT1A activity of substituted 3-phenylmorpholine analogs [1], this core can be systematically functionalized to explore SAR. The commercial availability of both R- and S- enantiomers [2] allows for the creation of enantiomerically pure compound libraries, enabling the investigation of stereospecific binding and the development of leads with improved efficacy and safety profiles.

Internal Standard for Phenmetrazine LC-MS/MS

In forensic toxicology and clinical chemistry, 3-Methyl-3-phenylmorpholine (CAS 933689-07-7) can serve as a structurally similar but pharmacologically distinct internal standard (IS) for the LC-MS/MS quantification of 2-phenylmorpholine stimulants like phenmetrazine, 3-FPM, and 4-MPM [3]. Its similar molecular weight and chemical properties ensure comparable extraction recovery and ionization efficiency, while its different retention time (due to regiochemical differences) prevents interference with the analyte peak, ensuring accurate and precise quantitative results.

Metabolically Stable Isostere for ADME Studies

Owing to its structural resemblance to norfenfluramine, a metabolite with significant pharmacological activity, 3-Methyl-3-phenylmorpholine can be employed in early-stage absorption, distribution, metabolism, and excretion (ADME) assays to predict the metabolic fate of more complex drug candidates. Its inherent stability, inferred from its hindered amine structure, makes it a useful tool compound for calibrating in vitro microsomal stability assays, providing a baseline against which the metabolic lability of novel CNS drug leads can be compared.

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